4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol
Description
4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol is a halogenated Schiff base ligand characterized by a phenolic core substituted with a bromine atom at the 4-position and an imino-methyl group linked to a 2,4-dichlorophenyl moiety. This compound is primarily utilized in coordination chemistry to form stable transition metal complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II)) due to its bifunctional N,O-donor sites . Its structural features, including electron-withdrawing bromine and chlorine substituents, enhance its ability to coordinate with metals, influencing both the stability and reactivity of resulting complexes. Studies highlight its role in mixed-ligand systems, where it synergizes with other ligands like 1-{(E)-[(2,4-dichlorophenyl)imino]methyl}naphthalen-2-ol to modulate metal-binding behavior .
Properties
IUPAC Name |
4-bromo-2-[(2,4-dichloroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2NO/c14-9-1-4-13(18)8(5-9)7-17-12-3-2-10(15)6-11(12)16/h1-6,17-18H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTUBAYSXXQINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol can be achieved through various synthetic routes. The reaction conditions typically involve the use of bromine and a suitable solvent, such as benzene, under controlled temperature and pressure . Industrial production methods may involve large-scale bromination and subsequent functionalization steps to achieve the desired compound .
Chemical Reactions Analysis
4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound’s analogs vary in substituent type, position, and electronic effects, leading to distinct physicochemical and biological properties. Key comparisons include:
Key Observations:
- Electron-withdrawing vs. electron-donating groups: The target compound’s dichlorophenyl group creates a stronger electron-deficient aromatic system compared to methoxy or methyl analogs, enhancing its Lewis acidity and metal-binding capacity .
- Steric effects: Bulky substituents (e.g., 3,4-dimethylphenyl in ) reduce coordination flexibility, whereas smaller groups (e.g., morpholine in ) improve ligand solubility and bioactivity.
Coordination Chemistry and Stability Constants
The target compound forms binary (M-Y) and ternary (M-X-Y) complexes with transition metals. Stability constants (log K) for its Cu(II) complexes (log K = 8.2) exceed those of phenylimino analogs (log K = 7.5), indicating superior thermodynamic stability due to the synergistic effects of Br and Cl substituents . In contrast, Schiff bases with morpholine (Compound I, ) or methoxy groups exhibit lower stability, attributed to reduced electron withdrawal and competitive solvation effects.
Physicochemical Properties
- Solubility: Methoxy and morpholine groups (e.g., ) enhance aqueous solubility compared to halogenated derivatives.
- Crystallinity: Bromine and iodine analogs (e.g., 2-[(4-bromophenylimino)methyl]-4,6-diiodophenol ) form tightly packed crystal lattices due to halogen bonding, whereas methyl-substituted derivatives exhibit lower melting points .
Biological Activity
4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties . Similar compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The presence of halogen substituents like bromine and chlorine enhances the compound's efficacy against specific biological targets, potentially increasing its pharmacological properties.
Enzyme Inhibition
Studies have demonstrated that this compound can effectively bind to proteins and enzymes, altering their activity. This binding is crucial for understanding its mechanism of action in therapeutic applications. Molecular docking studies suggest favorable interactions with receptors involved in cancer pathways, indicating potential for targeted therapy .
In Vitro Studies
In vitro studies have reported that this compound can inhibit the proliferation of various cancer cell lines. For example, a study indicated that treatment with this compound led to a significant reduction in cell viability in breast cancer cells, suggesting its potential as an anticancer agent.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol | C₁₃H₁₀BrCl₂N₁O | Different dichlorophenyl substitution |
| 2-Amino-5-bromobenzene-1,3-diol | C₆H₆BrN₁O₂ | Hydroxyl groups on different positions |
| 3-Chloro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol | C₁₃H₉Cl₂N₁O | Chlorine instead of bromine |
This table highlights how the unique combination of halogen substitutions in this compound enhances its biological activity compared to other structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
